molecular formula C13H17NO B14581956 N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine CAS No. 61572-40-5

N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine

Cat. No.: B14581956
CAS No.: 61572-40-5
M. Wt: 203.28 g/mol
InChI Key: VDJORGFUKGLWAC-UHFFFAOYSA-N
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Description

N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine is an organic compound with a unique structure that includes a hydroxylamine functional group attached to a phenyl-substituted pentene chain

Properties

CAS No.

61572-40-5

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(4,4-dimethyl-1-phenylpent-2-enylidene)hydroxylamine

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-9-12(14-15)11-7-5-4-6-8-11/h4-10,15H,1-3H3

InChI Key

VDJORGFUKGLWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC(=NO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine typically involves the aldol condensation of 2,2-dimethylpropanal with acetophenone, followed by subsequent reactions to introduce the hydroxylamine group . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) in ethanol (EtOH) under heat .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This functional group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved often include nucleophilic addition or substitution reactions at the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-Dimethyl-1-phenylpent-2-en-1-one): A closely related compound without the hydroxylamine group.

    4,4-Dimethyl-1-phenylpent-2-en-1-ol: An alcohol derivative of the parent compound.

    N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)amine: An amine derivative.

Uniqueness

N-(4,4-Dimethyl-1-phenylpent-2-en-1-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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